molecular formula C18H21N3O3S2 B11432137 N-(4-Ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide

N-(4-Ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide

Cat. No.: B11432137
M. Wt: 391.5 g/mol
InChI Key: APZIFIKHVRIAIW-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-D]pyrimidine core, an ethoxyphenyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thieno[3,2-D]pyrimidine Core: The synthesis begins with the construction of the thieno[3,2-D]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and ethyl acetoacetate under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a nucleophilic substitution reaction involving 4-ethoxyphenyl bromide and the thieno[3,2-D]pyrimidine intermediate.

    Formation of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenyl or sulfanylacetamide moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide, and solvents such as dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(4-Ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

    Materials Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide is unique due to the presence of the ethoxyphenyl group, which may impart distinct electronic and steric properties compared to its analogs

Properties

Molecular Formula

C18H21N3O3S2

Molecular Weight

391.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H21N3O3S2/c1-3-21-17(23)16-14(9-10-25-16)20-18(21)26-11-15(22)19-12-5-7-13(8-6-12)24-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,19,22)

InChI Key

APZIFIKHVRIAIW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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